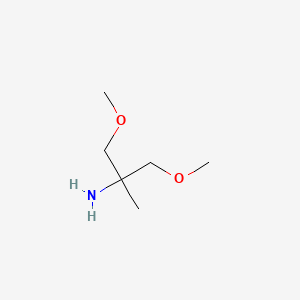

1,3-Dimethoxy-2-methylpropan-2-amine

Description

Properties

IUPAC Name |

1,3-dimethoxy-2-methylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-6(7,4-8-2)5-9-3/h4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTRXLKAYKOFKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)(COC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethoxy-2-methylpropan-2-amine can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylpropan-2-amine with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the methoxy groups to attach to the central carbon atom.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-2-methylpropan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form simpler amines or alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to replace methoxy groups with halogens.

Major Products

Oxidation: Produces aldehydes or ketones.

Reduction: Produces simpler amines or alcohols.

Substitution: Produces halogenated derivatives or other substituted compounds.

Scientific Research Applications

Medicinal Chemistry

1,3-Dimethoxy-2-methylpropan-2-amine has been explored for its potential as a pharmacological agent. Its structural similarities to other bioactive compounds suggest that it may exhibit significant pharmacological effects.

Case Studies

- Antidepressant Activity : Research indicates that compounds with similar structures can influence serotonin reuptake, suggesting potential antidepressant properties. A study evaluated the efficacy of structurally related compounds in animal models of depression, demonstrating promising results that warrant further investigation into this compound's effects on mood disorders .

- Neuroprotective Effects : Preliminary studies have suggested that this compound may have neuroprotective properties. In vitro assays have shown that it can reduce oxidative stress in neuronal cells, indicating a potential role in treating neurodegenerative diseases .

Analytical Chemistry

Due to its unique chemical structure, this compound is utilized as a reference standard in analytical chemistry. It is employed in various chromatographic techniques such as High Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of complex mixtures.

Data Table: Analytical Properties

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Solubility | High in organic solvents |

| H-bond Donors | 1 |

| H-bond Acceptors | 3 |

| Rotatable Bonds | 4 |

Biochemical Research

The compound's ability to interact with biological systems makes it a candidate for biochemical research. Studies are ongoing to explore its effects on enzyme activity and receptor binding.

Case Study Example

A recent study focused on the interaction of this compound with specific neurotransmitter receptors. Using radiolabeled binding assays, researchers found that the compound exhibited moderate affinity for serotonin receptors, indicating its potential as a lead compound for developing new antidepressants .

Mechanism of Action

The mechanism of action of 1,3-dimethoxy-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Boiling Point (°C) | Solubility |

|---|---|---|---|---|---|

| 1,3-Dimethoxy-2-methylpropan-2-amine | C₆H₁₅NO₂* | 133.19* | Methoxy (1,3), methyl (2), amine (2) | ~120–140* | Miscible in water |

| Methoxyisopropylamine | C₄H₁₁NO | 89.14 | Methoxy (1), methyl (2), amine (2) | 98 | Fully miscible |

| 3,3-Dimethoxypropan-1-amine | C₅H₁₃NO₂ | 119.16 | Methoxy (3,3), amine (1) | Not reported | Moderate |

| 1,3-Dimethoxypropan-2-amine | C₅H₁₃NO₂ | 119.16 | Methoxy (1,3), amine (2) | ~100–110* | High |

| 1-(2-Methoxyphenyl)propan-2-amine | C₁₀H₁₅NO | 165.23 | Methoxyphenyl (aromatic), amine (2) | Not reported | Low (lipophilic) |

*Inferred based on analogs.

Key Observations :

- Methoxyisopropylamine (C₄H₁₁NO) has a simpler structure with one methoxy group and a lower molecular weight (89.14 vs. 133.19). Its boiling point (98°C) is significantly lower than the estimated range for the target compound, likely due to reduced molecular size and polarity .

- 3,3-Dimethoxypropan-1-amine (C₅H₁₃NO₂) shares the same molecular formula as 1,3-dimethoxypropan-2-amine but differs in substituent positions. The amine group at position 1 may reduce steric hindrance compared to the target compound’s amine at position 2, altering reactivity .

- 1,3-Dimethoxypropan-2-amine lacks the methyl group present in the target compound, leading to lower molecular weight (119.16 vs. This absence may also lower its boiling point (~100–110°C vs. ~120–140°C) .

- 1-(2-Methoxyphenyl)propan-2-amine introduces an aromatic ring, drastically increasing molecular weight (165.23) and lipophilicity.

Biological Activity

1,3-Dimethoxy-2-methylpropan-2-amine, also known as a novel psychoactive substance (NPS), has garnered attention in recent years for its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This article delves into the compound's chemical properties, biological mechanisms, and relevant research findings.

This compound has the molecular formula C₇H₁₉NO₂ and a molar mass of 133.19 g/mol. It appears as a clear to slightly yellow liquid with a boiling point of 64 °C and a flash point of 32 °C. The compound features two methoxy groups and an amine functional group, contributing to its unique reactivity and solubility characteristics.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a ligand for various receptors, modulating their activity and influencing neurotransmitter release. Specifically, it is hypothesized to interact with dopamine and serotonin transporters, similar to other psychoactive amines .

Potential Mechanisms:

- Receptor Binding : The compound may bind to dopamine (DAT) and serotonin (SERT) transporters, affecting their function.

- Neurotransmitter Release : It may enhance or inhibit the release of neurotransmitters like dopamine and serotonin, impacting mood and behavior.

In Vitro Studies

Research has indicated that this compound exhibits significant activity in various biological assays. For example:

- Dopaminergic Activity : In vitro assays demonstrated that the compound can increase dopamine levels in neuronal cultures, suggesting potential stimulant effects similar to amphetamines .

- Serotonergic Effects : It has also been shown to influence serotonin release, which could have implications for mood regulation and anxiety .

Case Studies

A recent observational study highlighted the emergence of this compound as a new psychoactive substance in drug checking services. Users reported effects consistent with stimulant properties, including increased energy and euphoria. However, adverse effects such as anxiety and paranoia were also noted .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,3-Dimethoxypropane | C₅H₁₂O₂ | Lacks amine functionality; used in organic synthesis. |

| 2-Methoxy-2-methylpropanamine | C₇H₁₉NO | Contains one methoxy group; differing biological activity. |

| Dimethylaminoacetaldehyde Dimethyl Acetal | C₈H₁₉N | Exhibits distinct reactivity due to aldehyde functionality. |

Applications in Research

This compound is being explored for its potential applications in:

- Medicinal Chemistry : As a precursor for synthesizing new therapeutic agents targeting neurological disorders.

- Psychoactive Substance Research : Understanding its effects on human behavior and potential therapeutic uses in treating mood disorders.

Q & A

Q. What are the common synthetic routes for preparing 1,3-Dimethoxy-2-methylpropan-2-amine, and how are reaction conditions optimized for yield?

- Methodological Answer : A key method involves acid-catalyzed deprotection using hydrochloric acid in dioxane, which achieves 100% yield under room-temperature stirring for 1 hour . Alternative routes include nucleophilic substitution reactions under basic conditions (e.g., K₂CO₃ in dimethylformamide at 100°C), though yields may vary (e.g., 88% in similar amine syntheses) . Optimization strategies include adjusting solvent polarity, reaction temperature, and catalyst stoichiometry. For example, reflux conditions (e.g., 70–100°C) and inert atmospheres (N₂) improve reaction efficiency in analogous systems .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Employ 1H-NMR spectroscopy (e.g., in DMSO-d₆) to confirm structural features such as methoxy groups (δ 3.79 ppm, singlet) and tertiary amine protons (δ 9.00 ppm, broad signal) . Chromatographic purification (e.g., silica gel column chromatography with petroleum ether/ethyl acetate) is recommended to isolate high-purity products . Mass spectrometry (MS) and elemental analysis further validate molecular weight and composition.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact . Work in a fume hood to minimize inhalation risks. Waste containing residual amine should be segregated and treated by professional waste management services to prevent environmental contamination . For large-scale reactions, monitor exothermic processes to avoid thermal runaway.

Advanced Research Questions

Q. What strategies are effective in optimizing reaction conditions for high-yield synthesis of this compound amid conflicting literature reports?

- Methodological Answer : Compare divergent methods systematically. For instance, acid-catalyzed deprotection (100% yield ) vs. base-mediated alkylation (lower yields in similar systems ). Key variables to test include:

- Solvent polarity : Polar aprotic solvents (DMF, dioxane) enhance nucleophilicity .

- Temperature : Elevated temperatures (70–100°C) improve reaction rates but may increase side products .

- Catalyst selection : Transition-metal catalysts (e.g., Pd(PPh₃)₂Cl₂) enable coupling reactions but require rigorous exclusion of moisture .

Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress and identify byproducts.

Q. How should discrepancies in reported NMR data for this compound derivatives be addressed?

- Methodological Answer : Discrepancies often arise from solvent effects or impurities. For example, DMSO-d₆ may shift proton signals compared to CDCl₃ due to hydrogen bonding . Re-examine sample preparation (e.g., concentration, drying) and compare with computational NMR predictions (e.g., DFT calculations). If impurities are suspected, repurify via recrystallization or column chromatography .

Q. What methodologies are recommended for synthesizing and characterizing derivatives of this compound?

- Methodological Answer : Derivatization via reductive amination or acylation can introduce functional groups. For example:

- Acylation : React with acryloyl chloride in DMF at 0°C to form acrylamide derivatives (56.5% yield) .

- Reduction : Use Fe/NH₄Cl in methanol/water to reduce nitro intermediates (60–70% yield) .

Characterize derivatives using X-ray crystallography (for solid-state structure determination ) and high-resolution MS to confirm molecular formulas.

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.